molecular formula C11H17NO4 B591489 (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 927679-54-7

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B591489
CAS No.: 927679-54-7
M. Wt: 227.26
InChI Key: GYEQQDCMLKKYGG-DHBOJHSNSA-N
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Description

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.

    Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its bicyclic structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group. This combination of functional groups and structural features makes it a versatile compound for various chemical transformations and applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid?

  • Methodology : The compound is synthesized via stereoselective cyclopropanation followed by Boc protection. For example, tert-butyl esters in similar bicyclic systems are prepared using tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in anhydrous THF) to protect the amine group while maintaining the bicyclic core . Purification typically involves column chromatography with gradients of ethyl acetate/hexane to isolate enantiomerically pure products.

Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core verified during synthesis?

  • Methodology : X-ray crystallography or NOESY NMR is used to confirm the (1R,5S,6R) configuration. For instance, NOESY cross-peaks between the bicyclic protons (e.g., H-1 and H-6) and the tert-butyl group validate spatial arrangements . Chiral HPLC with columns like Chiralpak IA/IB can further confirm enantiopurity (>99% ee).

Q. What role does the tert-butoxycarbonyl (Boc) group play in stabilizing this compound?

  • Methodology : The Boc group acts as a protecting group for the secondary amine, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during downstream functionalization. Its steric bulk also influences the compound’s conformational flexibility, which can be studied via variable-temperature NMR .

Q. What purification strategies are effective for removing trace impurities (e.g., diastereomers or unreacted intermediates)?

  • Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves diastereomers. Recrystallization from ethanol/water mixtures (7:3 v/v) at −20°C yields high-purity crystals (>98% by LC-MS) .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodology : The strained cyclopropane ring undergoes selective ring-opening under acidic or transition-metal-catalyzed conditions. For example, Pd-catalyzed cross-coupling with aryl halides targets the bridgehead carbon, while BF3·OEt2-mediated hydrolysis cleaves the cyclopropane selectively . Kinetic studies (e.g., in situ IR monitoring) quantify reaction rates.

Q. What analytical techniques are recommended for detecting trace degradation products under varying pH conditions?

  • Methodology : Stability studies in buffers (pH 1–13) at 25–40°C are analyzed via UPLC-QTOF-MS. Degradation pathways (e.g., Boc deprotection or lactam formation) are identified using MS/MS fragmentation patterns. For example, m/z 154.1 (tert-butyl cation) indicates Boc cleavage .

Q. How can computational modeling predict the compound’s bioavailability or target binding?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets). QSAR models correlate logP (calculated via ChemAxon) with membrane permeability .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

  • Methodology : Orthogonal assays (e.g., SPR for binding affinity vs. LC-MS for intracellular concentration) identify confounding factors like efflux pump activity. For example, co-administration with verapamil (a P-gp inhibitor) can clarify discrepancies in cell-based vs. biochemical assays .

Q. How does the compound’s stability in biological matrices (e.g., plasma) affect pharmacokinetic studies?

  • Methodology : Incubate the compound in human plasma at 37°C and quantify degradation via LC-MS/MS. Half-life (t1/2) is calculated using non-compartmental analysis. Stabilizing additives (e.g., EDTA for metalloprotease inhibition) may prolong t1/2 .

Q. Safety & Handling

Q. What PPE and engineering controls are critical for safe handling?

  • Methodology : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. For powder handling, employ HEPA-filtered containment to prevent aerosolization. Store at 2–8°C in sealed amber vials under nitrogen to prevent hydrolysis .

Properties

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQQDCMLKKYGG-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653858
Record name (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927679-54-7
Record name (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The tert-butyl 6-ethoxycarbonyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exo-isomer (613 mg, 2.40 mmol) prepared in Example 2 was dissolved in 6 mL of ethanol and 2N NaOH (2.40 mL, 4.80 mmol) was added dropwsie at 0° C. After stirring at room temperature for 3 hours, the completion of the reaction was confirmed by TLC (hexane:ethyl acetate=6:1). After the reaction was completed, the reaction mixture was concentrated under reduced pressure and then extracted by adding methylene chloride and water. After removing the organic layer containing byproducts, the aqueous layer was acidified with 1N HCl and extracted with methylene chloride. The organic layer was dried with anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain 527 mg (96.5%) of the target compound.
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